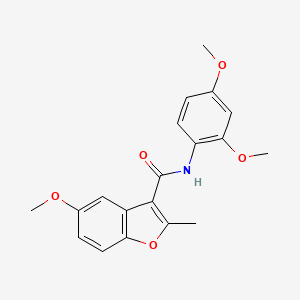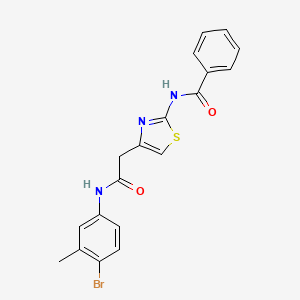
N-(4-(2-((4-bromo-3-methylphenyl)amino)-2-oxoethyl)thiazol-2-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-{[(4-BROMO-3-METHYLPHENYL)CARBAMOYL]METHYL}-1,3-THIAZOL-2-YL)BENZAMIDE is a synthetic organic compound that belongs to the class of thiazole derivatives. Thiazole derivatives are known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties . This compound has been studied for its potential pharmacological applications, particularly in combating drug resistance in pathogens and cancer cells .
Preparation Methods
The synthesis of N-(4-{[(4-BROMO-3-METHYLPHENYL)CARBAMOYL]METHYL}-1,3-THIAZOL-2-YL)BENZAMIDE involves a multi-step process. One common synthetic route includes the following steps :
Starting Materials: The synthesis begins with N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide and a substituted aniline.
Reaction Conditions: The mixture of these starting materials is refluxed for 7-8 hours.
Product Isolation: After refluxing, the mixture is cooled and poured into ice-cold water. The resulting product is then filtered, washed with water, and dried.
Industrial production methods for this compound may involve similar steps but are typically optimized for large-scale synthesis, including the use of automated reactors and purification systems to ensure high yield and purity.
Chemical Reactions Analysis
N-(4-{[(4-BROMO-3-METHYLPHENYL)CARBAMOYL]METHYL}-1,3-THIAZOL-2-YL)BENZAMIDE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using common reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the bromine atom, to form various substituted derivatives.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
N-(4-{[(4-BROMO-3-METHYLPHENYL)CARBAMOYL]METHYL}-1,3-THIAZOL-2-YL)BENZAMIDE has been extensively studied for its scientific research applications, including :
Antimicrobial Activity: The compound has shown significant antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as fungal species.
Anticancer Activity: It has demonstrated anticancer activity against estrogen receptor-positive human breast adenocarcinoma cancer cell lines (MCF7) using the Sulforhodamine B (SRB) assay.
Pharmacological Studies: The compound is being investigated for its potential use in developing new therapeutic agents to combat drug resistance in pathogens and cancer cells.
Mechanism of Action
The mechanism of action of N-(4-{[(4-BROMO-3-METHYLPHENYL)CARBAMOYL]METHYL}-1,3-THIAZOL-2-YL)BENZAMIDE involves its interaction with specific molecular targets and pathways . The thiazole nucleus in the compound is known to exhibit antimicrobial activity by blocking the biosynthesis of certain bacterial lipids. Additionally, the compound may exert its effects through other mechanisms, such as inhibiting key enzymes or interfering with cellular signaling pathways.
Comparison with Similar Compounds
N-(4-{[(4-BROMO-3-METHYLPHENYL)CARBAMOYL]METHYL}-1,3-THIAZOL-2-YL)BENZAMIDE can be compared with other thiazole derivatives that exhibit similar biological activities. Some similar compounds include:
N-(4-(4-Bromophenyl)thiazol-2-yl)-2-chloroacetamide: A precursor in the synthesis of the target compound.
Thiazole-based Antimicrobials: Other thiazole derivatives known for their antimicrobial properties.
Thiazole-based Anticancer Agents: Compounds with similar structures that have shown anticancer activity.
The uniqueness of N-(4-{[(4-BROMO-3-METHYLPHENYL)CARBAMOYL]METHYL}-1,3-THIAZOL-2-YL)BENZAMIDE lies in its specific substitution pattern and the combination of functional groups, which contribute to its distinct pharmacological profile.
Properties
Molecular Formula |
C19H16BrN3O2S |
|---|---|
Molecular Weight |
430.3 g/mol |
IUPAC Name |
N-[4-[2-(4-bromo-3-methylanilino)-2-oxoethyl]-1,3-thiazol-2-yl]benzamide |
InChI |
InChI=1S/C19H16BrN3O2S/c1-12-9-14(7-8-16(12)20)21-17(24)10-15-11-26-19(22-15)23-18(25)13-5-3-2-4-6-13/h2-9,11H,10H2,1H3,(H,21,24)(H,22,23,25) |
InChI Key |
NFVKVSRIOFKVMA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)NC(=O)CC2=CSC(=N2)NC(=O)C3=CC=CC=C3)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


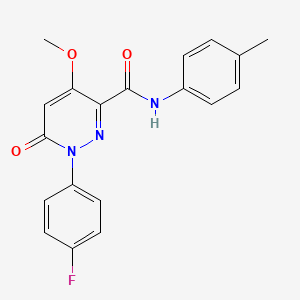
![4-{3-[(4-benzylpiperazin-1-yl)sulfonyl]-4-ethylphenyl}-5,6,7,8-tetrahydrophthalazin-1(2H)-one](/img/structure/B14974793.png)
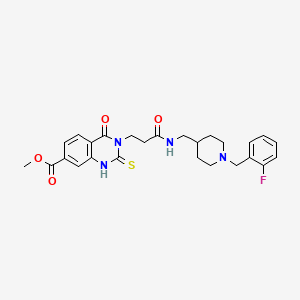
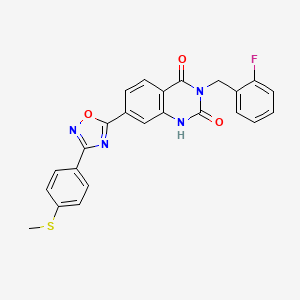
![2-bromo-N-[2-(4-ethoxyphenyl)-4-oxo-4H-chromen-7-yl]benzamide](/img/structure/B14974804.png)
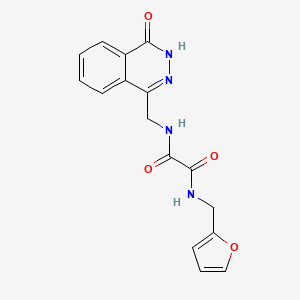
![1-[5-[5-(2-Naphthalenyl)-1H-pyrazol-3-yl]-2-[2-(trifluoromethyl)phenyl]-1,3,4-oxadiazol-3(2H)-yl]ethanone](/img/structure/B14974823.png)
![2-(2-{[4-(benzyloxy)phenyl]amino}-2-oxoethoxy)-N-(4-fluorophenyl)acetamide](/img/structure/B14974832.png)
![2-{2-[(4-cyanophenyl)amino]-2-oxoethoxy}-N-(4-methoxybenzyl)acetamide](/img/structure/B14974844.png)
![Methyl 7-(4-ethoxy-3-methoxyphenyl)-5-ethyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B14974848.png)
![4-ethyl-N-(4-(7-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)benzenesulfonamide](/img/structure/B14974852.png)
![N-(4-Chloro-3-nitrophenyl)-1-({5-[(1E)-2-(2-fluorophenyl)ethenyl]-3-methyl-1,2-oxazol-4-YL}sulfonyl)piperidine-3-carboxamide](/img/structure/B14974865.png)
![N-(5-acetamido-2-methoxyphenyl)-5-methyl-2,4-dioxo-3-phenyl-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B14974870.png)
